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This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals address issues

arising from anionic surfactant interference in protein assays.

Frequently Asked Questions (FAQs)
Q1: Why do anionic surfactants like SDS interfere with common protein assays?

Anionic surfactants, such as sodium dodecyl sulfate (SDS), are frequently used to solubilize

proteins. However, they can significantly interfere with standard protein quantification methods.

[1][2]

Bradford Assay: This assay relies on the binding of Coomassie dye to proteins. Anionic

surfactants can interfere by competing with the dye for binding sites on the protein, leading

to inaccurate readings.[3] Some detergents can also interact with the Coomassie dye,

causing it to precipitate or altering the pH, which affects the assay's linearity and accuracy.[1]

[3][4]

Lowry and BCA Assays: These assays are based on the reduction of copper ions (Cu²⁺ to

Cu¹⁺) by proteins in an alkaline medium.[2][5] Anionic surfactants can interfere with the

formation of the initial copper-protein complex, which is a critical step in both assays.[3] This

interference can lead to the precipitation of assay reagents and result in erroneous protein

concentration measurements.[1][3]
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Q2: My protein sample contains SDS. Which protein assay should I use?

The choice of protein assay depends on the concentration of SDS in your sample. The

Bicinchoninic Acid (BCA) assay is generally more tolerant to surfactants than the Bradford or

Lowry assays.[6][7] For high concentrations of SDS, a detergent-compatible assay or prior

removal of the surfactant is recommended.

Q3: What are the general strategies to overcome surfactant interference?

There are several effective strategies to mitigate the effects of anionic surfactants on protein

assays:[3]

Sample Dilution: If your protein concentration is sufficiently high, you can dilute the sample to

lower the surfactant concentration to a level compatible with the chosen assay.[8][9][10]

Use a Detergent-Compatible Assay: Several commercially available protein assays are

specifically formulated to be compatible with various detergents.[11][12][13] For example,

some modified Lowry and Bradford assays are designed to work in the presence of

detergents.[3][11]

Protein Precipitation: This is a highly effective method for separating proteins from interfering

substances like detergents.[3][14] Trichloroacetic acid (TCA)/acetone precipitation is a

common and robust technique.[14][15]

Buffer Exchange: Techniques like dialysis and size-exclusion chromatography can effectively

remove detergents from the protein sample.[1][14][16]

Troubleshooting Guides
Issue 1: Inaccurate or inconsistent readings in the
Bradford assay with samples containing anionic
surfactants.
Cause: Anionic surfactants interfere with the Coomassie dye-protein binding mechanism.[3][17]
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Method 1: Sample Dilution:

Protocol: Dilute your sample in a buffer that does not contain any interfering substances

until the surfactant concentration is below the tolerance limit of the Bradford assay (see

table below).

Pros: Simple and quick.

Cons: Requires a relatively high initial protein concentration.

Method 2: Use a Detergent-Compatible Bradford Assay:

Protocol: Follow the manufacturer's instructions for the specific detergent-compatible

Bradford assay kit. These kits often contain proprietary reagents that prevent detergent

interference.[12][13]

Pros: Convenient and specifically designed for samples with detergents.

Cons: May be more expensive than standard assays.

Method 3: Protein Precipitation (TCA/Acetone):

Protocol: See the detailed "Trichloroacetic Acid (TCA)/Acetone Precipitation" protocol

below.

Pros: Effectively removes most interfering substances.[14]

Cons: Can lead to protein loss if not performed carefully; some proteins may be difficult to

resolubilize.

Logical Workflow for Troubleshooting Bradford Assay Interference
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Inaccurate Bradford Assay Results
(Sample contains anionic surfactant)

Is protein concentration high?
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surfactant concentration

Yes

Use a Detergent-Compatible
Bradford Assay

No

Perform Protein Precipitation
(e.g., TCA/Acetone)

Alternatively

Re-assay with
standard Bradford

Accurate Results

Follow kit protocol
and measure

Resuspend protein pellet
in compatible buffer

Re-assay with
standard Bradford

Problem Persists?
Consider alternative assay (BCA)
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Caption: Troubleshooting workflow for Bradford assay interference.

Issue 2: Precipitate formation or low signal in
BCA/Lowry assays with samples containing anionic
surfactants.
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Cause: Surfactants interfere with the copper chelation process, which is central to these

assays.[1][3]

Solutions:

Method 1: Use a Detergent-Compatible or Reducing Agent-Compatible BCA Assay:

Protocol: Utilize a commercially available kit designed to tolerate detergents and other

interfering substances.[18]

Pros: High tolerance to a range of surfactants.

Cons: May have a different sensitivity range compared to the standard assay.

Method 2: Protein Precipitation:

Protocol: The TCA/acetone precipitation method is highly effective at removing interfering

surfactants prior to performing a BCA or Lowry assay.[15][19] Refer to the detailed

protocol below.

Pros: Generally applicable and removes a wide range of interfering substances.

Cons: Potential for protein loss and resolubilization issues.

Method 3: Buffer Exchange via Size-Exclusion Chromatography:

Protocol: See the detailed "Size-Exclusion Chromatography (Spin Column)" protocol

below.

Pros: Gentle on proteins and effective for removing small molecules like detergent

monomers.[16]

Cons: May result in sample dilution.

Mechanism of Anionic Surfactant Interference in Bradford Assay
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Caption: Anionic surfactant interference in the Bradford assay.

Data Presentation
Table 1: Compatibility of Common Protein Assays with Anionic Surfactants

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1180827?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180827?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Type
Anionic Surfactant (e.g.,
SDS) Tolerance

Notes

Bradford Very Low (<0.05%)

Highly susceptible to

interference; causes dye

precipitation.

Detergent-Compatible

Bradford
Moderate (up to 1%)

Specially formulated to tolerate

certain detergents.[12][13]

Lowry Low (<0.1%)
Interference with copper

chelation.[6][7]

Modified Lowry (DC Assay) High (up to 1%)
Designed to be compatible

with detergents.[3]

BCA
Moderate (up to 5% in some

kits)

Generally more robust against

detergents than Bradford or

Lowry assays.[6][7]

Reducing Agent-Compatible

BCA
High (with specific protocols)

Also tolerates reducing agents

often found with surfactants.

[18]

Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein
Precipitation
This method is effective for removing a wide range of interfering substances, including

detergents.[14]

Materials:

Trichloroacetic acid (TCA), 72% (w/v)

Sodium deoxycholate, 0.15% (w/v)

Acetone, ice-cold
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Microcentrifuge tubes

Microcentrifuge

Procedure:

Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.

Add an equal volume of 10% TCA in acetone. For very dilute samples, a co-precipitant like

sodium deoxycholate can be added prior to TCA.[15]

Incubate the mixture at -20°C for at least 60 minutes to precipitate the proteins.

Centrifuge at maximum speed (e.g., 14,000 x g) for 15 minutes at 4°C.

Carefully decant the supernatant, ensuring the protein pellet is not disturbed.

Wash the pellet by adding 200 µL of ice-cold acetone. This step removes any residual TCA.

Centrifuge at maximum speed for 5 minutes at 4°C.

Decant the acetone and briefly air-dry the pellet. Do not over-dry, as this can make

resuspension difficult.

Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

Protocol 2: Size-Exclusion Chromatography (Spin
Column)
This method is ideal for rapid buffer exchange to remove small molecules like detergents.[14]

[16]

Materials:

Pre-packed desalting spin column with an appropriate molecular weight cutoff (MWCO).

Collection tubes.
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Centrifuge with a swinging bucket rotor.

Procedure:

Prepare the spin column according to the manufacturer's instructions. This usually involves

removing the storage buffer and equilibrating the resin.

To equilibrate, add the buffer that is compatible with your downstream protein assay to the

column and centrifuge. Repeat this step 2-3 times.

Place the equilibrated column into a new collection tube.

Slowly apply your protein sample to the center of the resin bed.

Centrifuge the column according to the manufacturer's protocol. The protein will elute in the

collection tube, while the smaller detergent molecules are retained in the resin.[16]

The collected sample is now ready for protein quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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